molecular formula C26H17BrN6O4S B2556566 N-(4-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE CAS No. 899348-70-0

N-(4-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE

Cat. No.: B2556566
CAS No.: 899348-70-0
M. Wt: 589.42
InChI Key: MFRMTBQHOVJFTN-UHFFFAOYSA-N
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Description

The compound N-(4-{[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)furan-2-carboxamide features a fused triazolo[1,5-a]quinazoline core. Key substituents include:

  • An aminophenyl linker at position 5, facilitating connectivity to the furan-2-carboxamide moiety.
  • A furan-2-carboxamide group, contributing π-π stacking and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[4-[[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrN6O4S/c27-16-7-13-19(14-8-16)38(35,36)26-24-30-23(20-4-1-2-5-21(20)33(24)32-31-26)28-17-9-11-18(12-10-17)29-25(34)22-6-3-15-37-22/h1-15H,(H,28,30)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRMTBQHOVJFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)Br)NC5=CC=C(C=C5)NC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE typically involves multi-step synthetic routesThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit notable antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the bromobenzenesulfonyl group in N-(4-{[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)furan-2-carboxamide may enhance its interaction with microbial targets, potentially increasing its efficacy as an antimicrobial agent.

2. Anticancer Potential
Compounds containing quinazoline structures have been investigated for their anticancer activities. For instance, similar triazole and quinazoline derivatives have shown promising results in inhibiting the growth of cancer cells in vitro . The design of this compound suggests that it may act on specific cancer pathways due to the intricate arrangement of functional groups that can modulate biological activity.

3. Anti-inflammatory Properties
The anti-inflammatory effects of quinazoline derivatives have been documented in various studies. Compounds similar to this compound have been evaluated for their ability to reduce inflammation markers in animal models . This compound might exhibit comparable effects due to its structural similarities with known anti-inflammatory agents.

Table 1: Summary of Biological Activities

Compound Activity Target Reference
Quinazoline DerivativeAntimicrobialStaphylococcus aureus, Pseudomonas aeruginosa
Triazole CompoundAnticancerVarious cancer cell lines (e.g., HCT-116)
Quinazoline AnalogueAnti-inflammatoryInflammation markers in rats

Detailed Research Findings

A study highlighted the synthesis and evaluation of new quinazoline derivatives for their antimicrobial and anti-inflammatory activities. These compounds were tested using standard methods such as the cup-plate agar diffusion method for antimicrobial activity and the carrageenan-induced paw edema test for anti-inflammatory effects . The promising results from these studies suggest that this compound could lead to significant advancements in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinazoline moieties play a crucial role in binding to these targets, leading to the modulation of various biological pathways. The compound’s effects are mediated through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

A comparative analysis of key analogs is summarized below:

Compound Name (Reference) Core Structure Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Triazolo[1,5-a]quinazoline 4-Bromobenzenesulfonyl, aminophenyl-furan-2-carboxamide ~600 (estimated) Hypothetical kinase inhibitor
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline Benzenesulfonyl (no Br), 4-ethoxyphenyl (no furan) ~480 Kinase inhibition (inferred)
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles 1,2,4-Triazole Sulfonylphenyl (X = H, Cl, Br), difluorophenyl 400–450 Anti-inflammatory
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives Triazolo[1,5-a]pyrimidine Oxime/acylhydrazine substituents 250–350 Herbicidal/fungicidal

Key Observations:

  • Bromine vs.
  • Furan-2-Carboxamide vs. Ethoxyphenyl : The furan-2-carboxamide moiety introduces hydrogen-bonding sites absent in the ethoxyphenyl analog , which may improve solubility or receptor specificity.
  • Triazoloquinazoline vs.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s furan-2-carboxamide is expected to show ν(C=O) at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides . The absence of ν(S–H) (~2500–2600 cm⁻¹) confirms the thione tautomer in triazoloquinazolines .
  • Solubility: The bromine and sulfonyl groups reduce aqueous solubility compared to non-halogenated derivatives, while the furan may mitigate this via polar interactions.

Biological Activity

N-(4-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound suggest that it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure

The compound features a furan core linked to a carboxamide group and a quinazoline moiety substituted with a bromobenzenesulfonyl group. This intricate design allows for multiple interactions with biological molecules.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Effects : Many quinazoline derivatives have been reported to possess antibacterial and antifungal properties. For instance, quinazoline-2,4(1H,3H)-dione derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting that our compound may also exhibit similar effects .
  • Anticancer Properties : Quinazoline derivatives are known for their cytotoxic effects on various cancer cell lines. Studies have demonstrated that certain derivatives can inhibit cell proliferation in human cancer cell lines such as MCF-7 and PC3 . The specific structure of this compound may enhance its efficacy against cancer cells.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related quinazoline compounds found that many exhibited moderate to high inhibition zones against various bacterial strains. For example:

CompoundInhibition Zone (mm)MIC (mg/mL)
Compound 151180
Compound 14a1270
Compound 14b1375

These findings suggest that this compound could similarly exhibit noteworthy antimicrobial activity due to its structural analogies .

Anticancer Activity

In vitro studies on quinazoline derivatives have shown promising results in inhibiting cancer cell growth. For instance:

Cell LineCompound A3 IC50 (μM)
PC310
MCF-710
HT-2912

These results indicate the potential of quinazoline-based compounds in cancer therapy .

Case Studies

  • Antimicrobial Study : A series of quinazoline derivatives were synthesized and tested for their antibacterial properties using the agar well diffusion method. The results indicated that compounds with similar furan and carboxamide functionalities displayed enhanced antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of quinazoline derivatives on various human cancer cell lines. Compounds demonstrated dose-dependent inhibition of cell growth, highlighting their potential as anticancer agents .

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